molecular formula C18H16ClN3O3S B2838277 (5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034277-98-8

(5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2838277
CAS No.: 2034277-98-8
M. Wt: 389.85
InChI Key: ZFOUPJWOIHHMGG-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds similar to the one , emphasizing the importance of heterocyclic compounds in medicinal chemistry and materials science. For example, studies on the isomorphous structures of related compounds have highlighted the rule of chlorine-methyl exchange, which can significantly impact the quality of structural descriptions and the detection of isomorphism in data-mining procedures (Rajni Swamy et al., 2013). Another study focused on the crystal and molecular structure analysis of a compound with a chloropyridinyl methoxyphenyl moiety, revealing insights into its intermolecular hydrogen bonding (Lakshminarayana et al., 2009).

Non-Covalent Interactions and Supramolecular Architecture

A comprehensive inspection of the crystal packing of derivatives containing the biologically active 1,2,4-oxadiazol moiety has shown the functional role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures (Sharma et al., 2019). These interactions contribute significantly to the stabilization of molecular conformations and the overall stabilization of the crystal lattice.

Potential Applications and Biological Activity

Research into the synthesis and characterization of related compounds has led to the discovery of novel molecules with significant antibacterial activity. For instance, a series of novel methanones were synthesized and showed promising in vitro antibacterial activity, underscoring the potential of such compounds in developing new antimicrobial agents (Rai et al., 2010).

Corrosion Inhibition

Compounds with similar structures have been investigated as corrosion inhibitors for metals in acidic solutions. Their efficiency as inhibitors is attributed to the adsorption of the compound's molecules on the metal surface, which is crucial for protecting metals against corrosion in industrial applications (Yadav et al., 2015).

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-24-14-5-4-12(19)9-13(14)18(23)22-7-6-11(10-22)16-20-17(25-21-16)15-3-2-8-26-15/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOUPJWOIHHMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.